![molecular formula C15H7F5O B12591479 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde CAS No. 649758-75-8](/img/structure/B12591479.png)
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a pentafluorophenyl group through an ethenyl linkage. This compound is notable for its unique structural features, which include the highly electronegative pentafluorophenyl group, making it a subject of interest in various fields of research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with pentafluorophenylacetylene under Sonogashira coupling conditions. This reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine. The reaction proceeds through the formation of a carbon-carbon triple bond, followed by the removal of the trimethylsilyl protecting group to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 4-[2-(Pentafluorophenyl)ethenyl]benzoic acid.
Reduction: 4-[2-(Pentafluorophenyl)ethenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde involves interactions with various molecular targets and pathways. The pentafluorophenyl group enhances the compound’s ability to interact with biological molecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: Similar structure but lacks the ethenyl linkage.
4-Fluorobenzaldehyde: Contains a single fluorine atom instead of five.
4-Bromo-2,3,5,6-tetrafluoroaniline: Contains a bromine atom and four fluorine atoms.
Uniqueness
4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde is unique due to the combination of the pentafluorophenyl group and the ethenyl linkage, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .
Eigenschaften
CAS-Nummer |
649758-75-8 |
|---|---|
Molekularformel |
C15H7F5O |
Molekulargewicht |
298.21 g/mol |
IUPAC-Name |
4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C15H7F5O/c16-11-10(12(17)14(19)15(20)13(11)18)6-5-8-1-3-9(7-21)4-2-8/h1-7H |
InChI-Schlüssel |
APVGPJKAGYWVLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=C(C(=C(C(=C2F)F)F)F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)


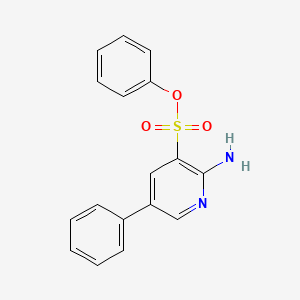

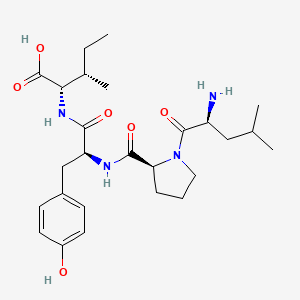

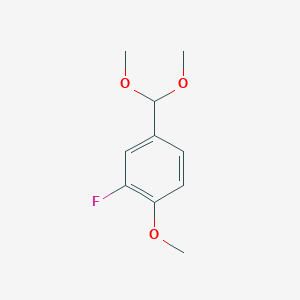
![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)
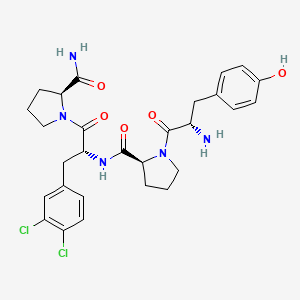
methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone](/img/structure/B12591466.png)
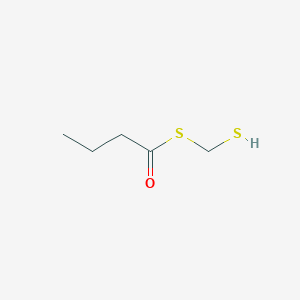
![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
![6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12591495.png)
